3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile in the presence of an oxidizing agent. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the p-tolyl group via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to a desired biological effect. The trifluoromethyl group and oxadiazole ring are particularly important for these interactions, as they can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole include other oxadiazole derivatives, such as:
- p-Tolyl(3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- p-Tolyl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- p-Tolyl(3-(5-chloro-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can significantly enhance the compound’s chemical stability, lipophilicity, and binding affinity to molecular targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-methylphenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-2-4-10(5-3-9)13(22)21-7-6-11(8-21)12-19-14(23-20-12)15(16,17)18/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDODABZMDURLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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